molecular formula C19H16ClN3O2S2 B2537972 N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954018-29-2

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2537972
CAS RN: 954018-29-2
M. Wt: 417.93
InChI Key: UZTWGTKXMCYCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis and QSAR Studies for Antibacterial Agents : Compounds structurally related to N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. Quantitative structure-activity relationship (QSAR) studies highlighted the importance of hydrophobicity and steric bulk for antibacterial efficacy (Desai et al., 2008).

  • Antimicrobial Activity of Derivatives : A study on rhodanine-3-acetic acid derivatives, which share a core structural motif with the compound , showed activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Anticancer Activity

  • Synthesis and Anticancer Evaluation : The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which are closely related to the specified compound, demonstrated reasonable anticancer activity against a panel of human tumor cell lines. These compounds showed particular efficacy against melanoma-type cell lines (Duran & Demirayak, 2012).

Antiallergy and Anti-inflammatory Activities

  • N-(4-substituted-thiazolyl)oxamic Acid Derivatives : Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally similar to the compound of interest, identified several analogs with potent, orally active antiallergy effects in the rat PCA model. These studies suggest a promising avenue for the development of new antiallergy medications (Hargrave et al., 1983).

  • Pharmacological Evaluation for Analgesic and Anti-inflammatory : A study focusing on the synthesis of new N,N-diphenyl amine derivatives, including compounds with a thiazol moiety, revealed that these synthesized compounds exhibit significant analgesic and anti-inflammatory activities. This highlights the potential therapeutic applications of such compounds in pain and inflammation management (Kumar & Mishra, 2020).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTWGTKXMCYCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.